N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide - 941913-70-8

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Catalog Number: EVT-2952434
CAS Number: 941913-70-8
Molecular Formula: C11H6ClN3O2S2
Molecular Weight: 311.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a synthetic heterocyclic compound that incorporates isoxazole, thiazole, and thiophene rings within its structure. Its classification falls under the category of carboxamides due to the presence of the amide functional group (-CONH-). While the scientific literature lacks comprehensive data on the source of this specific compound, its role in scientific research has predominantly focused on its potential as an A3 Adenosine Receptor (A3AR) antagonist. []

Mechanism of Action

While the precise mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is not explicitly described, its primary research application relates to its potential as an A3AR antagonist. [] This suggests that the compound binds to the A3AR, potentially interfering with the binding of its endogenous ligands (adenosine) and disrupting downstream signaling pathways.

Applications

The primary scientific research application of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide lies in its potential as an A3AR antagonist. [] A3AR antagonists are being explored for their potential therapeutic benefits in various disease areas, including pain, inflammation, and ischemia. [] The development of potent and selective A3AR antagonists is a significant area of research, and N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide could contribute to this field.

N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide (DPTN 9)

Compound Description: DPTN 9 is a previously reported A3 adenosine receptor (A3AR) antagonist. It has been explored as a lead compound for radiolabeling and further structure-activity relationship studies. []

Relevance: DPTN 9 shares several key structural features with N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, including the presence of a thiazole ring linked to a carboxamide group. Both compounds also feature an aromatic ring directly attached to the thiazole. These structural similarities suggest they may exhibit similar biological activities. [] (https://www.semanticscholar.org/paper/d4879e922029ff38b0493d4feb0377daeaa0e8a3)

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC)

Compound Description: [11C]DPFC is a positron emission tomography (PET) radiotracer designed for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat brains. It demonstrates high binding affinity for FAAH with an IC50 of 3.3 nM. []

Relevance: [11C]DPFC, like N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, incorporates both a thiazole ring and a carboxamide group in its structure. While the specific heterocycles connected to these core features differ, the shared presence of these functional groups highlights a structural relationship between the compounds. [] (https://www.semanticscholar.org/paper/de94cebc08390c6b23a85357e8bb3cf402d6455a)

3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-methylbenzenesulfonyl)ethyl]-1,2-oxazole-4-carboxamide (WU-1)

Compound Description: WU-1 is a potent inhibitor of the Plasmodium falciparum hexose transporter PfHT, exhibiting an IC50 of 5.8 ± 0.6 μM against 2-deoxyglucose uptake. Importantly, it displays minimal effect on human glucose transporters (GLUTs 1–4, GLUT8 and GLUT5), suggesting good selectivity for PfHT. WU-1 effectively blocks glucose uptake in both freed parasites and in liposomes containing purified PfHT, demonstrating its potential as an antimalarial drug candidate. []

Relevance: Though WU-1 features an oxazole core instead of the thiazole found in N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, it shares the carboxamide functional group connected to the heterocycle. Additionally, both compounds have aromatic rings attached to the core heterocycle and incorporate chlorine atoms within their structures. This commonality in functional groups and structural elements positions WU-1 as a structurally related compound. [] (https://www.semanticscholar.org/paper/702eaacf22c94ce869f1279a1ab118ccfe9d4af6)

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[11C]methylphenyl)thiazol-2-yl]-1-carboxamide ([11C]DFMC)

Compound Description: [11C]DFMC is an irreversible-type PET tracer for FAAH. Its development aimed at providing a means to noninvasively estimate the rate constant k3, a direct index for FAAH activity in rodent brains. PET studies with [11C]DFMC have shown promising results for quantifying FAAH and assessing the efficacy of FAAH inhibitors in vivo. []

Relevance: [11C]DFMC, much like N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, features a thiazole ring directly linked to a carboxamide group. Both compounds have additional heterocycles attached to this core unit, further highlighting their structural similarity. [] (https://www.semanticscholar.org/paper/6a07790db156eff9c3def053048b156194e9be67)

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (SSAA09E2)

Compound Description: SSAA09E2 acts as a novel inhibitor of SARS-CoV replication by blocking early interactions between the SARS-CoV surface glycoprotein S (SARS-S) and its receptor, angiotensin-converting enzyme 2 (ACE2). This discovery highlights SSAA09E2 as a potential lead for developing SARS therapeutics. []

Relevance: SSAA09E2 shares the central carboxamide group with N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, although it connects to an oxazole ring instead of thiazole. Nevertheless, this shared functional group and the presence of aromatic systems in both molecules suggest a degree of structural relation. [] (https://www.semanticscholar.org/paper/8189f84f6507707edc995f93855390aea202fb0f)

N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzo-furan-2-carboxamide (BF1)

Compound Description: BF1, a thiazole derivative, exhibits cytotoxic effects on various tumor cells, including lymphoma cells. Studies on its mechanism of action suggest involvement of mitochondria in its cytotoxic activity. It induces apoptotic and necrotic changes in lymphoma cells and disrupts mitochondrial potential. [, ]

Relevance: BF1, similarly to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, features a thiazole ring directly linked to a carboxamide group. Both compounds also have aromatic moieties attached to the thiazole, reinforcing their structural relationship. [, ] (https://www.semanticscholar.org/paper/461c946fba8747d3c27fef445db29e485f9b9010, https://www.semanticscholar.org/paper/09095ea91d5af7af1ddb76504effbf623d9d2247)

-methyl-2-Me-7-[trifluoromethyl-phenylmethyl]-pyrazolo [4,3-e] [, ] thia zolo [3,2-a] pyrimidin-4 (2H)-one (PP2)

Compound Description: PP2, another thiazole derivative, demonstrates cytotoxic effects against tumor cells. It has been shown to induce apoptotic and necrotic changes in lymphoma cells, potentially by affecting mitochondrial function. Notably, PP2 significantly reduces the levels of TBA-positive products in both healthy and tumor-bearing mice, indicating its potential as an antineoplastic agent with minimal liver toxicity. [, ]

Relevance: PP2, while containing a more complex fused ring system, also features a thiazole ring as a central structural element, just like N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide. This shared thiazole moiety suggests a structural connection between the compounds. [, ] (https://www.semanticscholar.org/paper/461c946fba8747d3c27fef445db29e485f9b9010, https://www.semanticscholar.org/paper/09095ea91d5af7af1ddb76504effbf623d9d2247)

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea

Compound Description: This compound is a FLT3 inhibitor and has been proposed for use in combination therapy with an MDM2 inhibitor for treating cancer. []

Relevance: This compound, while having a more complex structure than N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, shares the isoxazole moiety. Both compounds also contain nitrogen-containing heterocycles, highlighting a structural relationship between them. [] (https://www.semanticscholar.org/paper/305482c2a8ab0afd5cdf0f35a838796fe68bae88)

(3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide

Compound Description: This compound is an MDM2 inhibitor and has been proposed for use in combination therapy with a FLT3 inhibitor for treating cancer. []

Relevance: This compound, while possessing a significantly different structure from N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, shares the carboxamide functional group. This highlights a structural similarity, even amidst significant differences in overall structure. [] (https://www.semanticscholar.org/paper/305482c2a8ab0afd5cdf0f35a838796fe68bae88)

2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide (302)

Compound Description: This compound has been identified as a potential inhibitor for yellow fever virus helicase (NS3) through computational studies. It shows promising potential for drug development against yellow fever. []

Relevance: This compound, despite having an oxazole core instead of the thiazole in N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, shares the carboxamide functional group linked to a 5-membered heterocycle. Additionally, both compounds have a thiazole ring elsewhere in their structure. These shared features point towards a structural relationship. [] (https://www.semanticscholar.org/paper/57b751b6b87d6248806b599799e0b5321b0ef360)

2-(5-chloro-6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide

Compound Description: This compound is an acid degradation impurity of the drug Dasatinib. It was isolated and characterized by high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and Fourier transform infrared spectroscopy. []

Relevance: This compound, despite being significantly larger and more complex than N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, shares the thiazole-5-carboxamide core structure. This common feature suggests a degree of structural relation. [] (https://www.semanticscholar.org/paper/6855cbc6c38cc0fb2f639a683cdd23a6665e7af1)

4-(6-((5-((2-chloro-6-methylphenyl) carbamoyl) thiazol-2-yl) amino)-2-methylpyrimidin-4-yl)-1-(2-hydroxyethyl) piperazine 1-oxide (DST N-oxide Impurity-L)

Compound Description: This compound is a known oxidative degradation impurity of the drug Dasatinib. []

Relevance: This compound, despite being significantly larger and more complex than N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, shares the thiazole-5-carboxamide core structure. This common feature suggests a degree of structural relation. [] (https://www.semanticscholar.org/paper/6855cbc6c38cc0fb2f639a683cdd23a6665e7af1)

Relevance: Ivacaftor, although structurally distinct from N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, shares the presence of a carboxamide group. This common functional group, often associated with biological activity, provides a basis for considering it as a related compound. [] (https://www.semanticscholar.org/paper/6e14ca552d560897b580db7b689c88bdd82f2648)

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector for treating cystic fibrosis caused by the ∆F508 mutation in CFTR. It aims to improve cellular processing of ∆F508-CFTR, enhancing its function. []

Relevance: This compound does not bear a significant structural resemblance to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide. It's included as a related compound due to its relevance in the context of cystic fibrosis treatment, where potentiators like Ivacaftor are used in conjunction with correctors. [] (https://www.semanticscholar.org/paper/6e14ca552d560897b580db7b689c88bdd82f2648)

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector for cystic fibrosis caused by the ∆F508 mutation. It aims to improve the cellular processing of the mutant protein, leading to better CFTR function. []

Relevance: Similar to the previous compound, this structure lacks clear structural similarities with N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide. Its inclusion stems from its relevance in the context of cystic fibrosis treatment strategies that combine correctors and potentiators. [] (https://www.semanticscholar.org/paper/6e14ca552d560897b580db7b689c88bdd82f2648)

Properties

CAS Number

941913-70-8

Product Name

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Molecular Formula

C11H6ClN3O2S2

Molecular Weight

311.76

InChI

InChI=1S/C11H6ClN3O2S2/c12-9-2-1-8(19-9)6-5-18-11(14-6)15-10(16)7-3-4-13-17-7/h1-5H,(H,14,15,16)

InChI Key

GTTNRUSUSAXQQM-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.